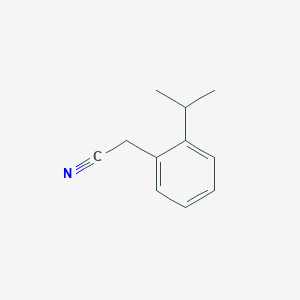

2-(2-Isopropylphenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-ylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHQPAFFOHBPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291705 | |

| Record name | 2-(1-Methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91131-80-5 | |

| Record name | 2-(1-Methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91131-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Isopropylphenyl Acetonitrile and Its Structural Analogues

Strategies for the Direct Preparation of 2-(2-Isopropylphenyl)acetonitrile

The direct synthesis of this compound can be achieved through two primary approaches: cyanation of ortho-substituted isopropylphenyl precursors and alkylation of benzylic nitriles.

Cyanation Approaches from Ortho-Substituted Isopropylphenyl Precursors

A common method for synthesizing this compound involves the nucleophilic substitution of a leaving group on an ortho-substituted isopropylphenyl precursor with a cyanide anion. This is a type of cyanation reaction. wikipedia.org A frequently used precursor is 1-(bromomethyl)-2-isopropylbenzene (B1290035). chemicalbook.com

The reaction of 1-(bromomethyl)-2-isopropylbenzene with sodium cyanide in a suitable solvent system, such as a mixture of ethanol (B145695) and water, yields this compound. prepchem.com This SN2 reaction proceeds with the cyanide ion acting as the nucleophile, displacing the bromide ion. wikipedia.org The use of metal-catalyzed cyanation reactions, for instance, with palladium or nickel catalysts, has also been explored for aryl halides, offering alternative routes with potentially milder conditions and broader substrate scope. organic-chemistry.orgchemistryviews.orggoogle.comorganic-chemistry.org

| Precursor | Reagent | Product | Reference |

| 1-(bromomethyl)-2-isopropylbenzene | Sodium Cyanide | This compound | chemicalbook.comprepchem.com |

Alkylation Protocols for Benzylic Nitriles Utilizing Isopropylphenyl Moieties

An alternative strategy for the synthesis of this compound involves the alkylation of a benzyl (B1604629) cyanide derivative. In this approach, a carbanion is generated at the benzylic position of the nitrile, which then acts as a nucleophile to attack an isopropylphenyl electrophile. However, a more common and practical approach is the alkylation of benzyl cyanide itself with an isopropyl halide. google.comresearchgate.netgoogle.com

This reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydride, to deprotonate the benzyl cyanide. google.com Phase-transfer catalysis has also been employed to facilitate the alkylation of benzyl cyanides, offering a method that can be performed with concentrated aqueous alkali. orgsyn.orgorgsyn.orgresearchgate.net For example, reacting benzyl cyanide with isopropyl chloride in the presence of aqueous sodium hydroxide (B78521) and a phase-transfer catalyst can yield 2-isopropyl-2-phenylacetonitrile. google.com A patent describes the synthesis of 2-alkylphenylacetonitriles, including the isopropyl derivative, through the reaction of benzyl cyanide with a carbonate derivative followed by reaction with an isopropylating agent. google.com

| Benzyl Cyanide Derivative | Alkylating Agent | Base/Catalyst | Product | Reference |

| Benzyl Cyanide | Isopropyl Chloride | Sodium Hydroxide/Phase-Transfer Catalyst | 2-Isopropyl-2-phenylacetonitrile | google.com |

| Benzyl Cyanide | Diethyl Carbonate/Isolating Agent | Sodium Ethoxide | 2-Isopropylphenylacetonitrile | google.com |

Synthesis of Related Isopropylphenyl-Containing Acetonitrile (B52724) Derivatives

The core structure of this compound can be modified to create a variety of related derivatives with different functional groups and structural complexities.

Formation of Cyanoether Derivatives (e.g., Phenoxyacetonitriles) via O-Alkylation

Phenoxyacetonitrile derivatives containing an isopropylphenyl moiety can be synthesized through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.comjk-sci.com This reaction involves the O-alkylation of a phenol (B47542) with a haloacetonitrile. nih.govnih.gov For instance, an isopropylphenol can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile.

The choice of solvent and base is crucial for the success of the Williamson ether synthesis. jk-sci.com Aprotic solvents are often preferred to avoid solvation of the nucleophile. jk-sci.com The synthesis of 2-(4-bromophenoxy)phenyl acetonitrile has been reported, which involves the reaction of 2-(4-bromophenoxy)benzyl bromide with sodium cyanide, demonstrating the formation of a cyanoether linkage in a related system. prepchem.com

| Phenol | Haloacetonitrile | Base | Product | Reference |

| Isopropylphenol | Bromoacetonitrile | Sodium Hydride | Isopropylphenoxyacetonitrile | wikipedia.orgmasterorganicchemistry.com |

Condensation Reactions Yielding Cycloalkylidene-Substituted Phenylacetonitriles

The Knoevenagel condensation is a key reaction for the synthesis of cycloalkylidene-substituted phenylacetonitriles. wikipedia.orgrsc.orgnumberanalytics.com This reaction involves the condensation of an active methylene (B1212753) compound, such as a phenylacetonitrile (B145931) derivative, with a ketone or aldehyde. wikipedia.orgarkat-usa.org

To synthesize a cycloalkylidene-substituted phenylacetonitrile containing an isopropylphenyl group, 2-(isopropylphenyl)acetonitrile can be reacted with a cyclic ketone, such as cyclohexanone (B45756) or cyclopentanone, in the presence of a basic catalyst. google.comgoogle.com The reaction proceeds through the formation of an α,β-unsaturated nitrile. wikipedia.org The choice of catalyst and reaction conditions can influence the yield and purity of the product. arkat-usa.orggoogle.com Patents describe the preparation of 2-cyclohexylidene-2-phenylacetonitrile (B79946) and its analogs, which can serve as a template for synthesizing isopropylphenyl-containing derivatives. google.comgoogle.com

| Phenylacetonitrile Derivative | Cyclic Ketone | Catalyst | Product | Reference |

| 2-(Isopropylphenyl)acetonitrile | Cyclohexanone | Potassium Hydroxide | 2-Cyclohexylidene-2-(isopropylphenyl)acetonitrile | google.comgoogle.com |

Cascade Reactions for Complex Indoline-Acetonitrile Frameworks (e.g., Oxoindolin-2-ylideneacetonitriles)

Complex heterocyclic structures, such as oxoindolin-2-ylideneacetonitriles, can be synthesized through cascade reactions involving phenylacetonitrile derivatives. researchgate.netmdpi.comnih.gov These reactions often involve multiple bond-forming events in a single pot, leading to the rapid construction of complex molecular architectures. rsc.orgnih.govnih.gov

One approach involves the reaction of an isatin (B1672199) derivative with an active methylene compound like phenylacetonitrile. researchgate.net For the synthesis of an isopropylphenyl-containing oxoindolin-2-ylideneacetonitrile, an appropriately substituted isatin could be reacted with 2-(isopropylphenyl)acetonitrile. Another reported method involves a one-pot reaction of ortho-nitroacetophenones with aldehydes and potassium cyanide, which proceeds through an aldol (B89426) condensation, hydrocyanation, and reductive cyclization cascade to form 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. researchgate.netmdpi.com The synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles from 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones has also been described, showcasing the versatility of these systems. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| ortho-Nitroacetophenone | Isopropylbenzaldehyde, KCN | (E)-2-(3-Oxoindolin-2-ylidene)-2-(isopropylphenyl)acetonitrile | researchgate.netmdpi.com |

| Isatin | 2-(Isopropylphenyl)acetonitrile | 2-(2-Oxoindolin-3-ylidene)-2-(isopropylphenyl)acetonitrile | researchgate.net |

Integration of 2-Isopropylphenyl Moieties via Cross-Coupling Reactions (e.g., with Boronic Acids)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov This makes it an ideal strategy for integrating the 2-isopropylphenyl group onto a phenylacetonitrile scaffold. The reaction typically involves the palladium-catalyzed coupling of an organoborane compound, such as 2-isopropylphenylboronic acid, with an aryl halide or sulfonate.

In a hypothetical synthesis of this compound, a suitable starting material would be 2-(2-halophenyl)acetonitrile (where the halogen is Br or I) or a derivative where the halogen is replaced by a sulfonate group. The coupling with 2-isopropylphenylboronic acid would proceed in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the reaction's success. For instance, Pd(dppf)Cl₂ is a common catalyst for such transformations. nih.govnih.gov The base, often a phosphate (B84403) or carbonate, plays a critical role in the transmetalation step of the catalytic cycle.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of structural analogues by simply varying the boronic acid or the phenylacetonitrile coupling partner. Research on the synthesis of 2-arylpyridines from PyFluor (pyridine-2-sulfonyl fluoride) and various arylboronic acids demonstrates that these reactions can be performed under relatively mild conditions, sometimes even in the presence of water and oxygen. nih.govclaremont.edu

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst | Base | Solvent | Temperature (°C) | Reactants | Product Type | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 - 100 | PyFluor, Arylboronic acid | 2-Arylpyridine | nih.govnih.gov |

| Pd(PPh₃)₄ | K₃PO₄·3H₂O | Not specified | Not specified | Bromoarenes, Cyclopropylboronic acid | Cyclopropylarenes | rsc.org |

Synthesis of N-Substituted Glycine (B1666218) Derivatives as Precursors

N-substituted glycine derivatives serve as versatile precursors in organic synthesis. nih.gov Glycine itself is a fundamental amino acid that can be chemically modified to create a range of building blocks for more complex molecules. researchgate.net For the synthesis of this compound, an N-(2-isopropylphenyl)glycine intermediate could be prepared and subsequently converted to the target nitrile.

A documented method for preparing N-substituted phenyl glycines involves the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine intermediate. googleapis.com This imine is then reduced, typically via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, to yield the desired N-substituted glycine. This approach is advantageous due to the use of readily available and inexpensive starting materials and its suitability for large-scale industrial production. googleapis.com

The general synthetic route is as follows:

Imine Formation: 2-Isopropylaniline is reacted with glyoxylic acid in a suitable solvent system.

Reductive Amination: The resulting imine is hydrogenated in the presence of a catalyst like Pd/C to produce N-(2-isopropylphenyl)glycine. googleapis.com

Once the N-(2-isopropylphenyl)glycine precursor is obtained, it can be converted to this compound through established functional group transformations, such as conversion to the corresponding primary amide followed by dehydration.

Table 2: Synthesis of N-cyano phenyl glycine (An Analogue)

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 & 2 | 4-aminobenzonitrile, Glyoxylic acid | 1. Condensation | N-(4-cyanophenyl) glycine | 95.2% | googleapis.com |

Optimization and Mechanistic Considerations in Synthetic Pathways

Influence of Solvent Systems and Basic Conditions

The choice of solvent and base is critical in both cross-coupling reactions and precursor synthesis. Solvents do more than just dissolve reactants; they can influence reaction rates and pathways through polarity and solvation effects. nih.gov In Suzuki-Miyaura couplings, solvents like dioxane are frequently used. nih.govclaremont.edu Studies have shown that the presence of water in the solvent can significantly impact the reaction, particularly when using boronic esters which may hydrolyze to the more reactive boronic acids. nih.gov In other reactions, such as SN2 substitutions, acetonitrile has been shown to have both a polarizing effect that reduces energy barriers and a solvating effect that can increase them. nih.gov

Basic conditions are essential for activating the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle. researchgate.net The choice of base, from sodium phosphate to potassium carbonate, can affect the reaction rate and yield. In the synthesis of N-substituted glycine derivatives via reductive amination, the reaction is often performed in a mixed water/organic solvent system, with the organic component being methanol, THF, or dioxane, to ensure the solubility of all reactants. googleapis.com

Table 3: Effect of Solvent and Base on Similar Reactions

| Reaction Type | Solvent | Base | Observation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Dioxane w/ 20% Water | Na₃PO₄ | Increased yield for boronic ester compared to dry conditions. | nih.gov |

| Symmetrical SN2 | Acetonitrile | Not Applicable | Solvation effect increases free energy barriers by ~18 kcal/mol. | nih.gov |

Reaction Temperature and Duration Effects on Yield and Selectivity

The reaction duration must be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard practice. Durations can range from a few hours to 24 hours or more, depending on the reactivity of the substrates and the specific conditions employed. researchgate.netgoogle.com Finding the optimal balance between temperature and time is crucial for developing an efficient and economical synthetic process.

Table 4: Examples of Temperature and Duration in Relevant Syntheses | Reaction Type | Temperature (°C) | Duration (hours) | Outcome | Reference | | :--- | :--- | :--- | :--- | | Suzuki-Miyaura | 65 - 100 | Not specified | Yields dependent on temperature for specific substrates. | nih.gov | | Transition-Metal-Free Cross-Coupling | 120 | 24 | Moderate to good yields for specific coupling partners. | researchgate.net | | Glycine Derivative Synthesis | Not specified | 1 - 20 | Sufficient time for reaction completion after reactant addition. | google.com |

Stereochemical Control in Relevant Synthetic Transformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of organic synthesis that dictates a molecule's properties and biological function. rijournals.com While this compound itself is an achiral molecule, the synthesis of its structural analogues—for instance, those bearing a substituent on the α-carbon of the acetonitrile moiety (C(R)H-CN)—introduces a stereocenter. In such cases, controlling the stereochemistry becomes critically important.

Achieving stereochemical control requires the use of specialized synthetic strategies. rijournals.com These can include:

Asymmetric Catalysis: Employing chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate to produce one enantiomer in excess.

Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent reaction to occur stereoselectively. The auxiliary is then removed.

Stereoselective Rearrangements: Utilizing reactions like the Ireland-Claisen rearrangement, which can proceed with high levels of stereocontrol to set specific stereocenters. grafiati.com

For example, a synthetic route towards a chiral analogue of this compound could involve an asymmetric Michael addition to an α,β-unsaturated precursor, establishing the desired stereocenter with high fidelity. grafiati.com The principles of stereochemical control are essential for the development of new materials and pharmaceuticals where a specific three-dimensional structure is required for activity. rijournals.com

Chemical Reactivity and Mechanistic Studies of 2 2 Isopropylphenyl Acetonitrile

Fundamental Reactivity Patterns of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group in organic chemistry, participating in a variety of reactions. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the alpha-carbon to be deprotonated.

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom and a resonance structure that places a positive charge on the carbon. libretexts.org This makes it susceptible to attack by nucleophiles.

A key feature of nitriles like 2-(2-isopropylphenyl)acetonitrile is the acidity of the protons on the carbon atom adjacent to the nitrile group (the α-carbon). The electron-withdrawing effect of the cyano group stabilizes the resulting carbanion (an enolate anion) through resonance. youtube.com This deprotonation is typically achieved using a strong base. The resulting nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions. youtube.comyoutube.com

The stability of this carbanion is crucial for its utility in synthesis. The general principle of α-carbon deprotonation is a cornerstone of enolate chemistry, enabling the formation of new bonds at the α-position. youtube.com

The cyanomethyl group (–CH₂CN) can be involved in radical reactions. The cyanomethyl radical (•CH₂CN) can be generated from acetonitrile (B52724) through hydrogen abstraction by a reactive radical species, such as a t-butoxy radical. nih.gov Computational studies have shown that the t-butoxy radical is highly effective in forming the cyanomethyl radical. nih.gov

Once generated, the cyanomethyl radical is a versatile intermediate in organic synthesis. organic-chemistry.org It can undergo various reactions, including addition to alkenes and alkynes, leading to the formation of new carbon-carbon bonds and the introduction of the cyanomethyl group into a molecule. nih.govorganic-chemistry.org This process, known as cyanomethylation, is a valuable tool for synthesizing cyano-containing compounds. nih.gov The reactivity of the cyanomethyl radical allows for its participation in cascade-fragmentation mechanisms and photoredox catalysis, expanding the scope of its applications. rsc.orgnih.gov

Transformation Reactions of this compound

Building upon the fundamental reactivity, this compound can undergo several important transformations, including hydrolysis, α-alkylation, and cyclization reactions.

Nitriles can be hydrolyzed to form either carboxylic acids or amides, depending on the reaction conditions. numberanalytics.com This transformation can be catalyzed by either acid or base. libretexts.org In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The reaction typically proceeds through an amide intermediate, which can be isolated under mild conditions or further hydrolyzed to the carboxylic acid under more vigorous conditions. libretexts.orgnumberanalytics.com

The hydrolysis of this compound would yield 2-(2-isopropylphenyl)acetic acid. This reaction is a standard and useful transformation in organic synthesis for converting a nitrile group into a carboxylic acid functionality.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Intermediate | Final Product |

| Acid (e.g., H₂SO₄, heat) | Amide | Carboxylic Acid |

| Base (e.g., NaOH, heat) | Amide | Carboxylate (protonated to Carboxylic Acid in workup) |

This table provides a general overview of nitrile hydrolysis conditions.

As discussed in section 3.1.1, the α-protons of this compound are acidic and can be removed by a base to form a nucleophilic carbanion. This carbanion can then react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This process is known as α-alkylation.

The choice of base and reaction conditions is crucial to the success of the alkylation. Strong, non-nucleophilic bases are often used to ensure complete deprotonation without competing side reactions. The alkylating agent should be a good electrophile, typically a primary or secondary alkyl halide. This method allows for the elongation of the carbon chain at the position alpha to the nitrile group.

Cyclization reactions are fundamental processes in organic synthesis for constructing ring structures from linear precursors. numberanalytics.com These reactions can be driven by the formation of a new bond between two atoms within the same molecule. numberanalytics.com Nitriles, including this compound, can be valuable precursors in the synthesis of heterocyclic compounds.

The nitrile group can participate in cyclization reactions in several ways. The electrophilic carbon of the nitrile can be attacked by an intramolecular nucleophile, or the nucleophilic α-carbanion can attack an intramolecular electrophile. These intramolecular reactions lead to the formation of a variety of heterocyclic systems. For instance, a study demonstrated the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This type of reaction highlights the utility of nitrile-containing compounds in constructing complex heterocyclic frameworks. The specific heterocyclic system formed depends on the structure of the starting material and the reaction conditions employed.

Reactions of the Isopropylphenyl Substituent

The reactivity of the isopropylphenyl group in this compound is influenced by the electronic and steric nature of both the isopropyl and the cyanomethyl substituents. These groups dictate the regioselectivity of electrophilic aromatic substitution and provide sites for further chemical modification.

In electrophilic aromatic substitution reactions, the substituents already present on the aromatic ring determine the position of the incoming electrophile. wikipedia.orglibretexts.org The isopropyl group is a weakly activating group and an ortho, para-director due to its electron-donating inductive effect (+I). libretexts.orgorganicchemistrytutor.com Conversely, the cyanomethyl group is a deactivating group due to the electron-withdrawing nature of the nitrile, which directs incoming electrophiles to the meta position. wikipedia.orglibretexts.org

When both an activating and a deactivating group are present on the benzene (B151609) ring, the activating group generally controls the regioselectivity of the substitution. Therefore, in this compound, the isopropyl group is the dominant directing group. Electrophilic attack is expected to occur at the positions ortho and para to the isopropyl group. However, the position ortho to the isopropyl group (and meta to the cyanomethyl group) is sterically hindered by the bulky isopropyl group. youtube.com This steric hindrance makes the para position relative to the isopropyl group the most likely site for electrophilic attack.

Nitration of similar compounds, such as 4-isopropylanisole, has been shown to result in substitution at the positions activated by the stronger activating group, though side reactions like nitrodeisopropylation can also occur under certain conditions. rsc.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Isopropyl (-CH(CH₃)₂) | Electron-donating (+I) | Weakly Activating | ortho, para |

| Cyanomethyl (-CH₂CN) | Electron-withdrawing (-I, -M) | Deactivating | meta |

The isopropyl group and the benzylic position of the cyanomethyl group offer sites for functionalization. While direct functionalization of the isopropyl group can be challenging, reactions involving the benzylic protons are more common. However, specific derivatization of the isopropyl side-chain can be achieved through various synthetic strategies, often involving multi-step processes. Research on related molecules demonstrates the potential for side-chain modifications. For instance, the functionalization of helical poly(isocyanide)s with side chains has been reported, showcasing methods for modifying polymer backbones. nih.gov While not directly on this compound, these studies provide insight into potential synthetic routes for derivatization.

Catalytic Approaches in the Transformations of this compound

Catalysis plays a crucial role in the transformation of nitriles, offering efficient and selective methods for bond formation and functional group interconversion.

Electrochemical methods, particularly those employing hypervalent iodine reagents as mediators, present a green and efficient approach for oxidative transformations. nih.govacs.orgfrontiersin.orgresearchgate.net These reagents are mild, environmentally benign alternatives to many metal-based oxidants. acs.org The electrochemical generation of hypervalent iodine species allows for catalytic cycles where electricity drives the regeneration of the oxidant, minimizing chemical waste. nih.govresearchgate.net

This methodology has been successfully applied to a range of oxidative transformations, including the cyclization of N-allylic amides and the α-functionalization of ketones. nih.govacs.org For instance, the oxidation of phenolic compounds using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) has been studied electrochemically. nih.gov Although direct electrochemical oxidation of this compound using hypervalent iodine species is not extensively documented in the provided results, the principles suggest potential applications for its transformation, such as the oxidation of the benzylic position or the aromatic ring. The use of fluoroalcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as solvents can be advantageous in these electrosyntheses. researchgate.net

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and it has been applied to reactions involving nitriles. numberanalytics.com Palladium, nickel, and copper catalysts are commonly used for the cyanation of aryl halides to produce aromatic nitriles. numberanalytics.com

While many reactions focus on the synthesis of nitriles, transition metals also catalyze the transformation of the nitrile group or the modification of the molecule at other positions. For example, rhodium and iridium catalysts have been used for direct C-H amination reactions using organic azides as the nitrogen source, which could potentially be applied to the C-H bonds of the aromatic ring or the isopropyl group of this compound. nih.gov Furthermore, transition-metal-catalyzed reactions can lead to the cleavage of the C-C bond in acetonitrile, suggesting the possibility of complex transformations. researchgate.net Transition-metal-free methods for forming C-N bonds have also been developed. rsc.orgorganic-chemistry.org

Table 2: Examples of Transition-Metal Catalyzed Reactions

| Catalyst Type | Reaction Type | Substrate Type | Product Type |

| Palladium, Nickel, Copper | Cyanation | Aryl Halides | Aromatic Nitriles numberanalytics.com |

| Rhodium, Iridium | C-H Amination | C-H Bonds | Aminated Products nih.gov |

| Rhodium | C-C Bond Activation | Acetonitrile | C-CN Activated Complexes researchgate.net |

Sonochemistry, the application of ultrasound to chemical reactions, can lead to significant rate enhancements and higher yields. sid.irijariie.comillinois.edu The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extreme temperatures and pressures. illinois.edu

This technique has been successfully used to synthesize various organic compounds, including amides from nitriles. sid.irijariie.com For example, the hydration of nitriles to amides can be achieved in shorter reaction times and with higher yields under ultrasonic irradiation compared to conventional methods. sid.irijariie.com Ultrasound has also been employed in the synthesis of various heterocyclic derivatives, demonstrating its broad applicability in organic synthesis. nih.govnih.govnanobioletters.com The synthesis of (E)-1,2,3-triphenylprop-2-en-1-ones has been achieved in high yields using ultrasound-assisted aldol (B89426) condensation. researchgate.net These findings suggest that transformations of this compound, such as its hydrolysis to the corresponding amide or other derivatizations, could be significantly accelerated and improved by the use of ultrasound.

Table 3: Comparison of Conventional and Ultrasound-Assisted Reactions

| Reaction | Method | Reaction Time | Yield |

| Hydration of Nitriles to Amides | Conventional | 4-36 h ijariie.com | Moderate ijariie.com |

| Hydration of Nitriles to Amides | Ultrasound | 15-90 min sid.irijariie.com | Good to Excellent sid.irijariie.com |

| Synthesis of Triazole Derivatives | Conventional | 10-36 h nih.gov | Moderate nih.gov |

| Synthesis of Triazole Derivatives | Ultrasound | 39-80 min nih.gov | 65-80% nih.gov |

Advanced Characterization and Analytical Methodologies for 2 2 Isopropylphenyl Acetonitrile Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 2-(2-isopropylphenyl)acetonitrile. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. illinois.eduepfl.ch By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecular framework can be constructed. illinois.edu

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The isopropyl group gives rise to a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton, a pattern indicative of the CH(CH₃)₂ moiety. docbrown.info The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrile group and the phenyl ring resonate as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The nitrile carbon appears at a characteristic chemical shift, while the carbons of the isopropyl group and the aromatic ring can be assigned based on their electronic environments. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be employed to further confirm assignments by correlating proton and carbon signals, providing unambiguous evidence of the connectivity within the molecule. illinois.edu

Table 1: Representative NMR Data for Phenylacetonitrile (B145931) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 2-Phenylacetoacetonitrile | ¹H NMR | 1.0-4.0 (aliphatic), 7.0-8.0 (aromatic) | - |

| Acetonitrile (B52724) | ¹³C NMR | 1.39, 118.69 | CDCl₃ |

Note: Specific chemical shift values for this compound can vary depending on the solvent and experimental conditions. The data presented is illustrative for related structures.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. rsc.org In the analysis of this compound, the mass spectrometer ionizes the molecule, and the resulting molecular ion's mass-to-charge ratio (m/z) provides its exact molecular weight.

High-resolution mass spectrometry can yield the elemental formula of the compound with high accuracy. Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. youtube.com The analysis of these fragments can help to piece together the structure of the original molecule. For this compound, expected fragmentation pathways could include the loss of the isopropyl group, the nitrile group, or cleavage of the bond between the phenyl ring and the acetonitrile moiety. The resulting fragmentation pattern serves as a molecular fingerprint. uab.edu

Techniques such as tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing even more detailed structural information. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. researchgate.netnist.gov

For this compound, the most characteristic absorption band is that of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the region of 2200-2300 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the isopropyl and methylene groups will show stretching vibrations in the 2850-3000 cm⁻¹ range. The specific pattern of these and other bands in the fingerprint region (below 1500 cm⁻¹) provides a unique identifier for the compound. nist.govchemicalbook.com

X-ray Diffraction for Solid-State Structure Determination

The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org This pattern is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This technique can reveal details of intermolecular interactions, such as π-π stacking of the phenyl rings or other non-covalent interactions, which govern the packing of the molecules in the crystal lattice. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly used methods.

In HPLC, the compound is dissolved in a solvent and passed through a column packed with a stationary phase. nih.gov The separation is based on the differential partitioning of the compound and any impurities between the mobile phase and the stationary phase. By using a suitable detector, the purity of the sample can be quantified by comparing the area of the peak corresponding to this compound to the areas of any impurity peaks. nih.gov

Gas chromatography operates on a similar principle but is used for volatile compounds. The sample is vaporized and passed through a column with a gaseous mobile phase. epa.gov The separation is based on the compound's boiling point and its interactions with the stationary phase. A detector records the elution of the compound and any impurities, allowing for purity determination. chromforum.org The choice between HPLC and GC depends on the volatility and thermal stability of this compound.

Conclusion and Future Perspectives in the Chemistry of 2 2 Isopropylphenyl Acetonitrile

Synopsis of Key Advances in Synthetic and Mechanistic Understanding

The synthesis of 2-(2-isopropylphenyl)acetonitrile has been effectively demonstrated through the thermal decomposition of a corresponding cyanoacetate (B8463686) precursor in the presence of an alkoxide. A notable patented method highlights the reaction of ethyl 2-cyano-2-(2-isopropylphenyl)acetate with a sodium ethoxide solution. In this process, heating the mixture leads to the elimination of diethyl carbonate and the formation of the desired this compound. This approach has been shown to be high-yielding, with reported purities and yields exceeding 98%. google.com

General advancements in the synthesis of α-arylacetonitriles also provide a basis for understanding the potential routes to this compound. These methods include the α-arylation of metal enolates with aryl halides and the use of diaryliodonium salts as arylating agents. mdpi.com The latter proceeds through either an ionic or a radical-pair mechanism, depending on the specific reaction conditions. mdpi.com Furthermore, modern catalytic systems, such as those employing ruthenium for para-selective C-H alkylation of anilines, showcase the ongoing development of sophisticated methods for constructing α-arylacetonitrile skeletons. nih.gov While not directly applied to this compound, these methodologies represent the forefront of synthetic chemistry in this area.

Mechanistically, the formation of this compound via the cyanoacetate decomposition route is understood to proceed through an E1cb-type mechanism under basic conditions, where the deprotonated cyanoacetate undergoes elimination. For other potential synthetic routes, such as those involving the Strecker reaction, the mechanism involves the formation of an imine followed by the addition of a cyanide source. rsc.org

A summary of a reported synthetic method for this compound is presented in Table 1.

Table 1: Synthesis of this compound via Decomposition of Ethyl 2-cyano-2-(2-isopropylphenyl)acetate

| Reagents | Conditions | Product Yield | Product Purity | Reference |

| Ethyl 2-cyano-2-(2-isopropylphenyl)acetate, Sodium Ethoxide in Ethanol (B145695) | 75 - 80 °C, 3.5 hours | 99.0% | 99.2% | google.com |

| Ethyl 2-cyano-2-(2-isopropylphenyl)acetate, Potassium tert-butoxide in t-butanol | 75 - 80 °C, 3.5 hours | 98.3% | 99.4% | google.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The primary synthetic challenge in working with this compound lies in the steric hindrance imposed by the ortho-isopropyl group. This bulky substituent can impede the approach of reagents to the benzylic position and the nitrile group, potentially lowering reaction rates and yields compared to its less hindered isomers.

Unexplored Reaction Pathways:

Asymmetric Synthesis: The development of catalytic enantioselective methods to introduce the nitrile group or to functionalize the benzylic carbon of this compound remains a significant and unexplored area. The steric bulk of the isopropyl group could be leveraged to achieve high levels of stereocontrol.

Transition-Metal Catalyzed Cross-Coupling: While the nitrile group can be a challenging coupling partner, modern catalytic methods could enable the use of this compound as a building block in cross-coupling reactions to form more complex molecular architectures.

Photoredox Catalysis: The application of photoredox catalysis for the functionalization of the benzylic C-H bonds of this compound is a promising yet unexplored avenue. This approach could offer mild conditions for reactions that are otherwise difficult to achieve.

Synthetic Challenges:

Ortho-Selectivity: Developing synthetic methods that selectively introduce the acetonitrile (B52724) moiety at the ortho position of isopropylbenzene, in the presence of the more accessible para position, is a fundamental challenge.

Functionalization of the Nitrile Group: The hydrolysis, reduction, or addition of nucleophiles to the nitrile group may be sterically hindered. Investigating the limits of these transformations and developing methodologies to overcome these limitations is a key challenge.

Oxidative Cyclization: In related systems, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo oxidative cyclization. acs.org The analogous transformation starting from a derivative of this compound is an unexplored pathway that could lead to novel heterocyclic compounds.

Outlook on Novel Methodologies and Emerging Applications in Chemical Research

The future of this compound chemistry is likely to be shaped by the adoption of novel synthetic methodologies. Sustainable and efficient approaches, such as electrochemical synthesis, are gaining traction for the preparation of phenylacetonitrile (B145931) derivatives. researchgate.net These methods often avoid the use of harsh reagents and can be readily scaled.

Novel Methodologies:

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, such as temperature and mixing, which could be advantageous for managing the exothermic nature of certain reactions and for improving the selectivity in the synthesis and functionalization of this compound.

Biocatalysis: The use of enzymes, such as nitrilases, could provide a green and highly selective method for the transformation of the nitrile group into a carboxylic acid or amide, potentially overcoming challenges associated with chemical methods.

Computational Chemistry: In silico studies can be employed to predict the reactivity of this compound, to elucidate reaction mechanisms, and to guide the design of new catalysts and reaction conditions tailored to overcome the challenges posed by the ortho-isopropyl group.

Emerging Applications in Chemical Research:

Fragment-Based Drug Discovery: As a small, functionalized aromatic compound, this compound could serve as a valuable fragment in screening libraries for the discovery of new bioactive molecules.

Materials Science: Arylacetonitriles can be precursors to conjugated materials. The unique substitution pattern of this compound could be exploited to synthesize novel organic materials with interesting photophysical or electronic properties.

Mechanistic Probes: The steric and electronic properties of the 2-isopropylphenyl group can be used to probe the mechanisms of chemical reactions. By comparing the reactivity of this compound with that of its isomers, researchers can gain deeper insights into reaction pathways.

Strategic Directions for Future Academic Investigations

To advance the understanding and utility of this compound, future academic investigations should be directed towards several key areas:

Comprehensive Physicochemical Characterization: A thorough investigation of the spectroscopic, crystallographic, and thermodynamic properties of this compound is warranted to establish a baseline for future studies.

Systematic Reactivity Studies: A systematic exploration of the reactivity of the benzylic position and the nitrile group, with a focus on understanding the influence of the ortho-isopropyl substituent, is crucial. This should include a comparative study with the meta- and para-isomers.

Development of Novel Synthetic Routes: Research into new, efficient, and selective methods for the synthesis of this compound is needed. This includes the development of ortho-selective C-H functionalization approaches.

Exploration of Catalytic Transformations: The application of modern catalytic methods, including asymmetric catalysis, to the synthesis and functionalization of this compound should be a high priority. This will unlock its potential as a versatile building block in organic synthesis.

By pursuing these strategic directions, the chemical community can unlock the full potential of this compound, transforming it from a relatively obscure chemical compound into a valuable tool for both fundamental research and practical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Isopropylphenyl)acetonitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of benzene derivatives with isopropyl groups, followed by nitrile introduction via nucleophilic substitution. For example, reacting 2-isopropylbenzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMF) at 60–80°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of halide to cyanide) and using phase-transfer catalysts to enhance yield (70–85%) . Purity is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.5 ppm, multiplet), isopropyl methyl groups (δ 1.2–1.4 ppm, doublet), and nitrile absence of protons. ¹³C NMR confirms the nitrile carbon (δ 115–120 ppm).

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

- GC-MS : Molecular ion peak at m/z 173 [M]⁺ and fragmentation patterns (e.g., loss of isopropyl group, m/z 130).

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. How can researchers mitigate hazards during handling of this compound?

- Methodological Answer : Use fume hoods for synthesis due to cyanide precursor toxicity. Wear nitrile gloves and safety goggles. Store in airtight containers away from oxidizing agents. Spills should be neutralized with 10% sodium bicarbonate and absorbed via vermiculite .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

- Methodological Answer : The isopropyl group is ortho/para-directing, but steric hindrance favors para-substitution. To enhance regioselectivity:

- Use Lewis acids (e.g., AlCl₃) to polarize electrophiles.

- Employ bulky directing groups (e.g., sulfonyl) to block undesired positions.

- Computational modeling (DFT) predicts transition-state energies to identify optimal reaction pathways .

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize nitrile intermediates, increasing reactivity with amines or Grignard reagents. Lower temperatures (0–10°C) favor kinetic control in competitive reactions, while higher temperatures (50–70°C) promote thermodynamic products. Solvent dielectric constants correlate with reaction rates (e.g., ε > 30 accelerates cyanide displacement) .

Q. What computational tools are effective for retrosynthetic planning of this compound derivatives?

- Methodological Answer :

- AI-driven platforms : Pistachio and Reaxys databases predict feasible routes using template relevance models (e.g., one-step synthesis via Friedel-Crafts or Ullmann coupling).

- DFT calculations : Assess activation energies for nitrile formation pathways (e.g., SN2 vs. radical mechanisms).

- Molecular docking : Screens derivatives for biological target compatibility (e.g., enzyme active sites) .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition, cell viability).

- Structural analogs : Compare activity trends to identify critical functional groups (e.g., nitrile vs. carboxylate).

- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical models (e.g., random-effects) to account for variability .

Q. What in vitro assays are suitable for probing the compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Radioligand binding assays : Use ³H-labeled ligands (e.g., serotonin receptor antagonists) to measure competitive displacement (Kᵢ values).

- Calcium flux assays : HEK293 cells expressing GPCRs monitor intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4).

- Molecular dynamics simulations : Predict binding modes using CHARMM or AMBER force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.